3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1396965-92-6
VCID: VC8072043
InChI: InChI=1S/C12H13N3O3.ClH/c1-7-2-3-9-8(4-7)11(14-6-13-9)15-10(5-16)12(17)18;/h2-4,6,10,16H,5H2,1H3,(H,17,18)(H,13,14,15);1H
SMILES: CC1=CC2=C(C=C1)N=CN=C2NC(CO)C(=O)O.Cl
Molecular Formula: C12H14ClN3O3
Molecular Weight: 283.71 g/mol

3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride

CAS No.: 1396965-92-6

Cat. No.: VC8072043

Molecular Formula: C12H14ClN3O3

Molecular Weight: 283.71 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride - 1396965-92-6

Specification

CAS No. 1396965-92-6
Molecular Formula C12H14ClN3O3
Molecular Weight 283.71 g/mol
IUPAC Name 3-hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid;hydrochloride
Standard InChI InChI=1S/C12H13N3O3.ClH/c1-7-2-3-9-8(4-7)11(14-6-13-9)15-10(5-16)12(17)18;/h2-4,6,10,16H,5H2,1H3,(H,17,18)(H,13,14,15);1H
Standard InChI Key YNAQGWWOFDUMAG-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=CN=C2NC(CO)C(=O)O.Cl
Canonical SMILES CC1=CC2=C(C=C1)N=CN=C2NC(CO)C(=O)O.Cl

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure integrates a 6-methylquinazoline ring linked via an amino group to a hydroxypropionic acid moiety, with a hydrochloride counterion enhancing solubility. Key structural attributes include:

Core Quinazoline Framework

The quinazoline system consists of a benzene ring fused to a pyrimidine ring, with a methyl substituent at position 6. This modification influences electronic distribution and steric interactions, potentially modulating receptor binding .

Side Chain Functionalization

The 2-amino group connects to a three-carbon chain featuring a hydroxyl group at position 3 and a carboxylic acid at position 1. Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, improving aqueous solubility for experimental handling.

Table 1: Structural and Physicochemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC12H14ClN3O3\text{C}_{12}\text{H}_{14}\text{ClN}_{3}\text{O}_{3}
Molecular Weight283.71 g/mol
IUPAC Name3-hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid; hydrochloride
SMILESCC1=CC2=C(C=C1)N=CN=C2NC(CO)C(=O)O.Cl
InChIKeyYNAQGWWOFDUMAG-UHFFFAOYSA-N
Solubility (Predicted)Moderate in polar solvents (e.g., water, DMSO)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound likely follows established quinazoline derivatization strategies, as outlined in analogous protocols :

  • Quinazoline Core Formation: Anthranilic acid undergoes cyclization with formamide at elevated temperatures (120°C) to yield quinazolin-4(3H)-one.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the 4-keto group to a chloro substituent, enhancing reactivity for subsequent amination .

  • Amination: Reaction with a β-hydroxypropionic acid derivative introduces the side chain.

  • Salt Formation: Neutralization with hydrochloric acid produces the hydrochloride salt.

Table 2: Key Synthetic Steps and Conditions

StepReactionReagents/ConditionsYieldReference
1CyclizationFormamide, 120°C, 6–8 hrs62–75%
2ChlorinationPOCl₃, DMF, reflux60–70%
3Side Chain IncorporationAmine coupling, TEA, CHCl₃50–65%
4Salt FormationHCl, EtOH, 0–5°C>90%

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base. Stability studies suggest susceptibility to hydrolysis under strongly acidic or alkaline conditions, necessitating storage at 2–8°C.

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ 7.2–8.1 ppm), and hydroxypropionate chain (δ 3.4–4.2 ppm) confirm structural integrity.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 283.71, consistent with the molecular weight.

Analytical Methods

Quantitative Analysis

  • UV-Vis Spectroscopy: λmax\lambda_{\text{max}} = 280 nm (quinazoline π→π* transitions).

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